Cas no 1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine)

N-Ethyl-2,3-difluorobenzylamine is a fluorinated benzylamine derivative characterized by its ethylamine substituent and difluorinated aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the fluorine atoms, which can enhance reactivity and stability in synthetic applications. Its structural features make it a versatile intermediate for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The ethyl group contributes to improved lipophilicity, facilitating membrane permeability in drug discovery contexts. Handling requires standard precautions for aromatic amines, with stability under inert conditions. Suitable for further functionalization via nucleophilic substitution or cross-coupling reactions.
N-Ethyl-2,3-difluorobenzylamine structure
1152832-76-2 structure
商品名:N-Ethyl-2,3-difluorobenzylamine
CAS番号:1152832-76-2
MF:C9H11F2N
メガワット:171.1871
MDL:MFCD12147622
CID:1056606

N-Ethyl-2,3-difluorobenzylamine 化学的及び物理的性質

名前と識別子

    • N-(2,3-Difluorobenzyl)ethanamine
    • N-ethyl-2,3-difluoroBenzenemethanamine
    • N-Ethyl-2,3-difluorobenzylamine
    • N-[(2,3-difluorophenyl)methyl]ethanamine
    • C9H11F2N
    • 7266AJ
    • TRA0008344
    • SY014376
    • Benzenemethanamine, N-ethyl-2,3-difluoro-
    • ST24048269
    • MDL: MFCD12147622
    • インチ: 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
    • InChIKey: NGXWXGQLUPFRHH-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C([H])C([H])=C([H])C=1C([H])([H])N([H])C([H])([H])C([H])([H])[H])F

計算された属性

  • せいみつぶんしりょう: 171.08600
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 密度みつど: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 193.5±25.0 ºC (760 Torr),
  • フラッシュポイント: 70.8±23.2 ºC,
  • ようかいど: 微溶性(1.4 g/l)(25ºC)、
  • PSA: 12.03000
  • LogP: 2.46520

N-Ethyl-2,3-difluorobenzylamine セキュリティ情報

N-Ethyl-2,3-difluorobenzylamine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

N-Ethyl-2,3-difluorobenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB526441-5 g
N-Ethyl-2,3-difluorobenzylamine; .
1152832-76-2
5g
€470.40 2023-07-11
abcr
AB526441-250mg
N-Ethyl-2,3-difluorobenzylamine; .
1152832-76-2
250mg
€135.60 2025-02-16
abcr
AB526441-5g
N-Ethyl-2,3-difluorobenzylamine; .
1152832-76-2
5g
€490.80 2025-02-16
Crysdot LLC
CD12178010-10g
N-(2,3-Difluorobenzyl)ethanamine
1152832-76-2 95+%
10g
$421 2024-07-23
eNovation Chemicals LLC
D256229-5g
N-Ethyl-2,3-difluorobenzylamine
1152832-76-2 97%
5g
$612 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1512152-1g
N-(2,3-difluorobenzyl)ethanamine
1152832-76-2 98%
1g
¥1050.00 2024-08-09
1PlusChem
1P000H06-1g
Benzenemethanamine, N-ethyl-2,3-difluoro-
1152832-76-2 97%
1g
$211.00 2025-02-18
abcr
AB526441-1 g
N-Ethyl-2,3-difluorobenzylamine; .
1152832-76-2
1g
€197.40 2023-07-11
eNovation Chemicals LLC
D690825-5g
N-Ethyl-2,3-difluorobenzylamine
1152832-76-2 97%
5g
$290 2024-07-20
abcr
AB526441-250 mg
N-Ethyl-2,3-difluorobenzylamine; .
1152832-76-2
250MG
€133.40 2023-07-11

N-Ethyl-2,3-difluorobenzylamine 関連文献

N-Ethyl-2,3-difluorobenzylamineに関する追加情報

Professional Introduction to N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2)

N-Ethyl-2,3-difluorobenzylamine, a compound with the chemical identifier CAS No. 1152832-76-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various applications in medicinal chemistry and drug design.

The molecular structure of N-Ethyl-2,3-difluorobenzylamine consists of a benzylamine backbone substituted with two fluorine atoms at the 2 and 3 positions. This substitution pattern introduces electron-withdrawing effects, which can influence the compound's reactivity, solubility, and interaction with biological targets. The presence of the ethyl group at the nitrogen atom further enhances its versatility, allowing for further functionalization and derivatization.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. N-Ethyl-2,3-difluorobenzylamine is no exception and has been explored in several research studies for its potential applications in the development of novel therapeutic agents. Its unique structural features make it an attractive scaffold for designing molecules with specific biological activities.

One of the most compelling aspects of N-Ethyl-2,3-difluorobenzylamine is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop derivatives with enhanced binding affinity and selectivity towards various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, making them potential candidates for further development as anticancer agents.

The fluorine atoms in the structure of N-Ethyl-2,3-difluorobenzylamine play a crucial role in modulating the compound's electronic properties. These atoms can influence both the electronic distribution within the molecule and its interactions with biological targets. This has led to investigations into how fluorine substitution can be used to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability. The results of these studies have provided valuable insights into the design of next-generation pharmaceuticals.

Moreover, N-Ethyl-2,3-difluorobenzylamine has been explored in the context of central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective properties, opening up new avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of N-Ethyl-2,3-difluorobenzylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to enhance the efficiency of its production. These advancements have not only improved the accessibility of the compound but also paved the way for scalable manufacturing processes suitable for industrial applications.

In conclusion, N-Ethyl-2,3-difluorobenzylamine (CAS No. 1152832-76-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. The ongoing research into this compound highlights its potential in addressing various medical challenges, particularly in oncology and neurology. As our understanding of fluorinated compounds continues to grow, it is likely that N-Ethyl-2,3-difluorobenzylamine will play an increasingly important role in future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1152832-76-2)N-Ethyl-2,3-difluorobenzylamine
A893900
清らかである:99%
はかる:5g
価格 ($):306.0